

Spectroscopic Profile of 3-(2-Fluorophenyl)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Fluorophenyl)propionic acid

Cat. No.: B155346

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(2-Fluorophenyl)propionic acid**. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended to support research, drug development, and quality control activities where the characterization of **3-(2-Fluorophenyl)propionic acid** is required.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-(2-Fluorophenyl)propionic acid**. These predictions are derived from spectral data of similar compounds, including positional isomers and the non-fluorinated parent compound, and are intended to serve as a reference for spectral interpretation.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.0 - 12.0	Singlet, broad	1H	-COOH
~7.20 - 7.30	Multiplet	1H	Ar-H
~7.10 - 7.20	Multiplet	1H	Ar-H
~7.00 - 7.10	Multiplet	2H	Ar-H
~3.05	Triplet	2H	-CH ₂ -Ar
~2.75	Triplet	2H	-CH ₂ -COOH

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~179	C=O
~160 (d, ¹ JCF \approx 245 Hz)	C-F
~131 (d, ³ JCF \approx 8 Hz)	Ar-CH
~128 (d, ⁴ JCF \approx 4 Hz)	Ar-CH
~127 (d, ² JCF \approx 16 Hz)	Ar-C
~124 (d, ³ JCF \approx 4 Hz)	Ar-CH
~115 (d, ² JCF \approx 22 Hz)	Ar-CH
~34	-CH ₂ -COOH
~25 (d, ³ JCF \approx 5 Hz)	-CH ₂ -Ar

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid dimer)
~2950	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (Carboxylic acid dimer)
~1610, ~1490, ~1460	Medium-Strong	C=C stretch (Aromatic ring)
~1240	Strong	C-O stretch
~1100	Strong	C-F stretch
~920	Broad, Medium	O-H bend (out-of-plane)
~750	Strong	C-H bend (ortho-disubstituted aromatic)

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
168	Moderate	[M] ⁺ (Molecular Ion)
123	High	[M - COOH] ⁺
109	High	[C ₇ H ₆ F] ⁺ (Tropylium ion analog)
91	Moderate	[C ₇ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **3-(2-Fluorophenyl)propionic acid** into an NMR tube.
- Add approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (for a 500 MHz Spectrometer):

- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: ~3 seconds
 - Relaxation Delay: 2 seconds
 - Spectral Width: ~16 ppm
- ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Acquisition Time: ~1 second
 - Relaxation Delay: 2 seconds
 - Spectral Width: ~240 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount (~1-2 mg) of **3-(2-Fluorophenyl)propionic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

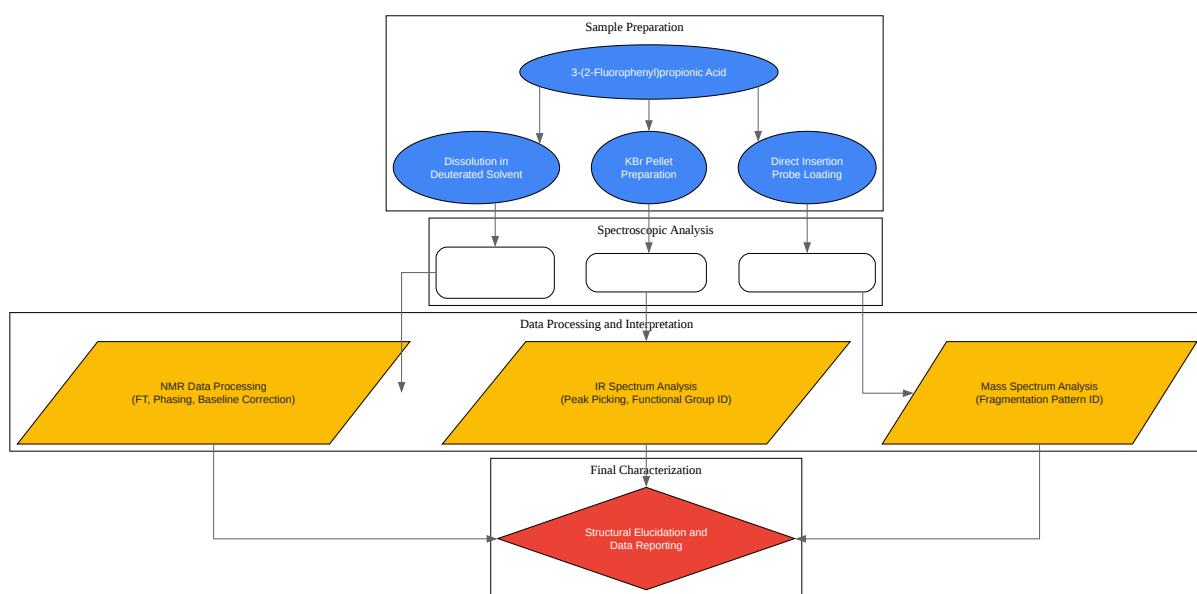
Instrument Parameters:

- Scan Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction (Direct Insertion Probe):

- Load a small amount of the solid **3-(2-Fluorophenyl)propionic acid** into a capillary tube.
- Insert the capillary tube into the direct insertion probe.
- Introduce the probe into the mass spectrometer's ion source.


Instrument Parameters (Electron Ionization - EI):

- Ionization Mode: Electron Ionization (EI)

- Electron Energy: 70 eV
- Source Temperature: 200-250 °C
- Mass Range: m/z 40 - 400
- Scan Rate: 1 scan/second

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-(2-Fluorophenyl)propionic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-(2-Fluorophenyl)propionic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155346#spectroscopic-data-nmr-ir-mass-spec-for-3-2-fluorophenyl-propionic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com